molecular formula C18H22O6 B14663780 8'-Hydroxyzearalenone CAS No. 40785-64-6

8'-Hydroxyzearalenone

Cat. No.: B14663780
CAS No.: 40785-64-6
M. Wt: 334.4 g/mol
InChI Key: GJFPDPNMJOCHCT-IVDNPREJSA-N
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Description

8’-Hydroxyzearalenone is a mycotoxin produced by certain species of the Fusarium fungus, particularly Fusarium roseum . It is a derivative of zearalenone, a well-known estrogenic compound. 8’-Hydroxyzearalenone has been studied for its potential effects on various biological systems and its role as a contaminant in agricultural products.

Preparation Methods

8’-Hydroxyzearalenone can be synthesized through microbial biotransformation. Fusarium roseum isolates cultured on grain sorghum or cracked yellow field corn produce this compound The synthetic route involves the cultivation of Fusarium species under controlled conditions, allowing the fungus to metabolize substrates and produce 8’-Hydroxyzearalenone

Chemical Reactions Analysis

8’-Hydroxyzearalenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohol derivatives .

Scientific Research Applications

8’-Hydroxyzearalenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 8’-Hydroxyzearalenone involves its interaction with estrogen receptors. It mimics the activity of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction can lead to various physiological effects, including changes in reproductive tissues and hormone levels . The molecular targets and pathways involved include the estrogen receptor signaling pathway and downstream gene regulation mechanisms.

Comparison with Similar Compounds

Similar compounds include zearalenone, zearalenol, and 8’-epi-hydroxyzearalenone . Compared to these compounds, 8’-Hydroxyzearalenone has unique structural features, such as the hydroxyl group at the 8’ position, which may influence its biological activity and interactions with receptors. Its nonestrogenic nature distinguishes it from other estrogenic mycotoxins .

Properties

CAS No.

40785-64-6

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

(4S,6R,12E)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h3,5,8,10-11,14,20-22H,2,4,6-7,9H2,1H3/b5-3+/t11-,14+/m0/s1

InChI Key

GJFPDPNMJOCHCT-IVDNPREJSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CC(CC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

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